![molecular formula C15H32N2Si B14291918 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile CAS No. 116421-41-1](/img/structure/B14291918.png)
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is an organic compound with the molecular formula C15H32N2Si It is a nitrile derivative featuring a dimethylamino and dimethylsilyl group attached to an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile typically involves the reaction of an appropriate undecanenitrile precursor with dimethylamine and a silylating agent. One common method is the reaction of 11-bromoundecanenitrile with dimethylamine in the presence of a base, followed by silylation with chlorodimethylsilane. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalyst/Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino and dimethylsilyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The dimethylsilyl group provides stability and can influence the compound’s reactivity and solubility. The nitrile group can undergo transformations that lead to the formation of bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-[(Dimethylamino)dimethylsilyl]-10-undecenoic acid tert-butyl ester
- tert-butyl-11-(dimethylamino(dimethyl)silyl)undecanoate
Uniqueness
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is unique due to its combination of functional groups, which impart distinct chemical properties. The presence of both dimethylamino and dimethylsilyl groups allows for versatile reactivity and potential applications in various fields. Its structure also provides stability and solubility advantages over similar compounds.
Propriétés
Numéro CAS |
116421-41-1 |
|---|---|
Formule moléculaire |
C15H32N2Si |
Poids moléculaire |
268.51 g/mol |
Nom IUPAC |
11-[dimethylamino(dimethyl)silyl]undecanenitrile |
InChI |
InChI=1S/C15H32N2Si/c1-17(2)18(3,4)15-13-11-9-7-5-6-8-10-12-14-16/h5-13,15H2,1-4H3 |
Clé InChI |
AFPXJXAHYOKDFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](C)(C)CCCCCCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


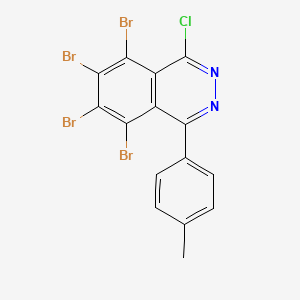

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

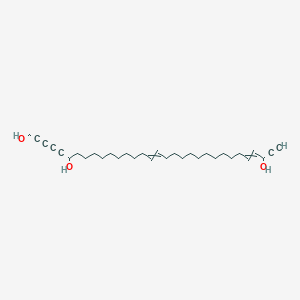
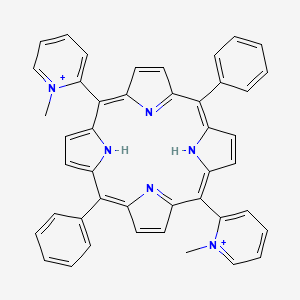
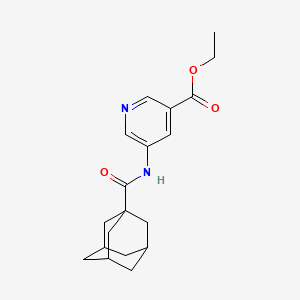
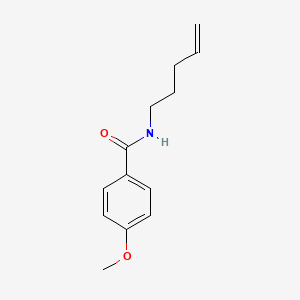
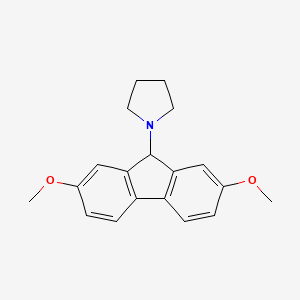
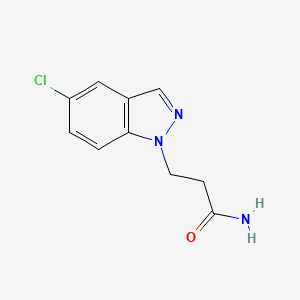
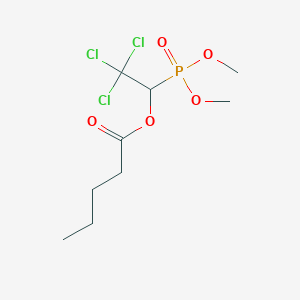
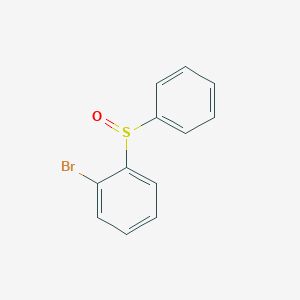
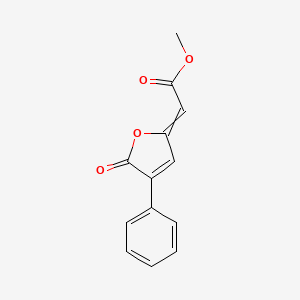
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
